2-methyl-1,3-dithiane-2-carboxylic acid
Description
2-Methyl-1,3-dithiane-2-carboxylic acid is a sulfur-containing heterocyclic compound featuring a six-membered 1,3-dithiane ring substituted with a methyl group and a carboxylic acid moiety at the 2-position. Its synthesis involves the conversion of the parent compound to its acid chloride (via reaction with oxalyl chloride), followed by further derivatization, such as esterification or amidation . Key properties include:
- Melting point: 133.5–135.0°C .
- Spectral data: IR (CHCl₃) peaks at 2.7–4.4, 5.87, and 6.89 µm; NMR (CDCl₃) signals at δ 8.34 (methyl group) and δ -1.86 (carboxylic acid) .
- Applications: Serves as a precursor for synthesizing 3-keto esters, which are intermediates in organic and pharmaceutical chemistry .
Properties
CAS No. |
4901-19-3 |
|---|---|
Molecular Formula |
C6H10O2S2 |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Carboxylation Approach
The cyclization-carboxylation method involves sequential ring formation and carboxylation. A representative pathway begins with the reaction of acetone and 1,3-propanedithiol under Brønsted acid catalysis (e.g., HCl or H₂SO₄) to yield 2-methyl-1,3-dithiane. The methyl group at the 2-position is introduced during cyclization, exploiting the nucleophilic addition of dithiol to the carbonyl group. Subsequent carboxylation employs lithiation at the 2-position using n-butyllithium in tetrahydrofuran (THF) at −20°C, followed by quenching with gaseous CO₂ or solid dry ice at −70°C. This step generates the lithium carboxylate intermediate, which is protonated during workup to yield the free carboxylic acid.
Key Data :
Direct Lithiation-Carboxylation Method
Reaction Optimization and Parameters
Solvent and Temperature Effects
The choice of solvent and temperature critically influences reaction kinetics and intermediate stability:
Selection of Bases and Electrophiles
-
Bases : n-Butyllithium outperforms lithium diisopropylamide (LDA) in dithiane systems due to faster deprotonation kinetics.
-
Electrophiles : CO₂ is optimal for carboxylation; alternatives like alkyl halides favor alkylation over acid formation.
Purification and Characterization Techniques
Purification Strategies
-
Acid-Base Extraction : Crude product is washed with 10% KOH to remove non-acidic impurities, followed by acidification (pH 1) and ether extraction.
-
Recrystallization : Polar solvents (e.g., ethanol/water) yield crystals with >95% purity.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves stereoisomers, critical for enantiomerically pure batches.
Characterization Data
| Technique | Observed Signal/Value | Assignment |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.93 (s, 3H, CH₃) | Methyl group at C2. |
| ¹³C NMR | δ 175.2 (COOH) | Carboxylic acid carbon. |
| IR | 1695 cm⁻¹ | C=O stretch. |
Industrial-Scale Production Considerations
Industrial adaptations prioritize cost-efficiency and scalability:
-
Continuous Flow Reactors : Enable precise temperature control during exothermic lithiation steps, reducing decomposition.
-
Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) are reused in cyclization, lowering waste.
-
Solvent Recovery : THF is distilled and recycled, achieving >90% solvent reuse .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dithiane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atoms in the dithiane ring, which can stabilize reaction intermediates and enhance reactivity .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce reduced dithiane derivatives. Substitution reactions can lead to a variety of functionalized dithiane compounds .
Scientific Research Applications
Synthetic Applications
1. Natural Product Synthesis
One of the primary applications of 2-methyl-1,3-dithiane-2-carboxylic acid is in the synthesis of natural products. The dithiane moiety serves as a protective group for carbonyl functionalities, allowing for selective reactions without affecting sensitive parts of the molecule. For example, it has been used effectively in the total synthesis of complex natural products like rapamycin and compactin, which are known for their biological activities against cancer and cholesterol synthesis, respectively .
2. Alkylation Reactions
The compound can generate 2-lithio-1,3-dithianes through deprotonation with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). These lithiated species are highly nucleophilic and can undergo alkylation with various electrophiles, including alkyl halides. This reaction typically proceeds via an SN2 mechanism, allowing for high yields of the desired alkylated products .
Case Study 1: Synthesis of Compactin
In a notable study, researchers utilized this compound to synthesize compactin. The process involved multiple steps where the dithiane was used to protect sensitive carbonyl groups during sequential reactions. The final product was obtained with high overall yield through careful manipulation of reaction conditions and purification strategies .
Case Study 2: Synthesis of Rapamycin Derivatives
Another significant application was demonstrated in the synthesis of rapamycin derivatives. The dithiane derivative was employed to introduce key functional groups while maintaining the integrity of the core structure. This method showcased the versatility of this compound in constructing complex molecules with pharmacological relevance .
Summary of Key Reactions
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Alkylation with LDA | Formation of alkylated dithianes | 70-90 |
| Total Synthesis of Compactin | Multi-step synthesis using dithiane as protection | High |
| Synthesis of Rapamycin | Utilization in constructing biologically active compounds | High |
Mechanism of Action
The mechanism of action of 2-methyl-1,3-dithiane-2-carboxylic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize reaction intermediates, facilitating the formation of new chemical bonds. This stabilization is crucial in reactions such as the Michael addition, where the dithiane radical can add to electrophilic olefins to form new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Carboxylic Acids with Varied Ring Systems
2-Methyl-1,3-dioxolane-2-carboxylic acid
- Molecular formula : C₅H₈O₄ .
- Key differences : Replaces sulfur atoms in the dithiane ring with oxygen, forming a 1,3-dioxolane ring. This reduces ring strain and alters electronic properties due to oxygen’s higher electronegativity.
- Properties : Lower molecular weight (132.11 g/mol) compared to the dithiane analog. Storage requires dry conditions at 2–8°C, indicating hygroscopicity .
- Hazards : Classified as hazardous (H302, H315, H318, H410) due to toxicity and environmental risks .
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
- Molecular formula: C₁₁H₉NO₂S .
- Key differences: Contains an aromatic thiazole ring fused to a benzoic acid group. The aromaticity enhances stability but reduces conformational flexibility compared to the non-aromatic dithiane system.
- Properties : Higher melting point (139.5–140°C) than the dithiane analog, likely due to aromatic stacking interactions .
- Applications : Used as a research reagent in medicinal chemistry.
2-Methyl-1,3-thiazolidine-2-carboximidic acid
- Molecular formula : C₅H₈N₂OS .
- Key differences : Features a saturated thiazolidine ring with a carboximidic acid group. The imidic acid moiety (NH–C=O) distinguishes it from the carboxylic acid functionality in the target compound.
- Properties: Classified as an α-amino acid derivative with moderate water solubility .
Dithiane Derivatives with Modified Functional Groups
2-(5-Bromopentyl)-1,3-dithiane-2-carboxylic acid ethyl ester
- Molecular formula : C₁₀H₁₅BrO₂S₂ .
- Key differences : The carboxylic acid is replaced with an ethyl ester, increasing lipophilicity. A bromopentyl chain enhances reactivity for nucleophilic substitutions.
- Applications : Intermediate in the synthesis of cilastatin, a renal dehydropeptidase inhibitor .
Dicarboxylic Acid Derivatives
Glutaric acid
Structural and Functional Analysis
Key Research Findings
- Electronic Effects : Sulfur atoms in the dithiane ring confer greater nucleophilicity and stability compared to oxygen analogs like dioxolane derivatives. This enhances reactivity in acid chloride formation .
- Pharmaceutical Relevance: Thiazole and thiazolidine derivatives exhibit bioactivity due to aromaticity and nitrogen/sulfur heteroatoms, making them more suited for drug development than non-aromatic dithiane systems .
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-1,3-dithiane-2-carboxylic acid, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis of this compound typically involves converting the carboxylic acid to its acid chloride derivative. For example, oxalyl chloride (COCl₂) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere is a common method to generate the reactive acid chloride intermediate. Ethanol can then be used to esterify the product . Key optimization steps include:
- Reagent stoichiometry : Use 1.2 equivalents of oxalyl chloride to ensure complete conversion.
- Temperature control : Maintain sub-ambient temperatures to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Note: Reaction progress can be monitored via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or FT-IR (disappearance of -OH stretch at ~2500–3000 cm⁻¹).
Q. How can the purity and structural integrity of this compound be validated in laboratory settings?
- Methodological Answer : A combination of analytical techniques is recommended:
- NMR spectroscopy :
- ¹H NMR : Look for the methyl group resonance at δ ~1.5–1.7 ppm (singlet) and dithiane ring protons as multiplets between δ ~2.8–3.5 ppm.
- ¹³C NMR : The carboxylic carbon appears at δ ~170–175 ppm, with the dithiane carbons at δ ~30–45 ppm .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; retention time ~8–10 minutes.
- Melting point : The pure compound typically melts at 139–141°C (lit. data dependent on crystallization solvent) .
Advanced Research Questions
Q. What strategies are effective for introducing functional groups at the 2-position of the dithiane ring in this compound derivatives?
- Methodological Answer : Functionalization strategies include:
- Bromination : Use N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C) to introduce bromine at the methyl group.
- Sulfonation : React the acid chloride with chlorosulfonic acid (ClSO₃H) at -10°C to install a sulfonyl group, yielding sulfonamide precursors for drug discovery .
- Chiral derivatization : Employ Evans’ oxazolidinone auxiliaries to control stereochemistry during alkylation or acylation reactions.
Key consideration: The dithiane ring’s electron-rich sulfur atoms may necessitate protecting the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions.
Q. How do computational models explain the conformational stability and stereoelectronic effects in this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the dithiane ring adopts a chair-like conformation, stabilized by hyperconjugative interactions between sulfur lone pairs and adjacent C-S σ* orbitals. Key findings include:
- Ring puckering : The methyl group at C2 introduces slight distortion, reducing symmetry but maintaining torsional stability.
- Acid dissociation constant (pKa) : Computed pKa ~2.8 (carboxylic acid) aligns with experimental titration data, confirming the electron-withdrawing effect of the dithiane ring.
Experimental validation via X-ray crystallography (as demonstrated for analogous compounds ) can corroborate computational predictions.
Contradictions and Limitations
- Synthetic yields : Bromination (60–65%) is less efficient than sulfonation (75%), likely due to competing radical pathways .
- Safety protocols : While no direct safety data exists for this compound, analogous dithiane compounds require handling in fume hoods with nitrile gloves due to potential sulfur-derived irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
